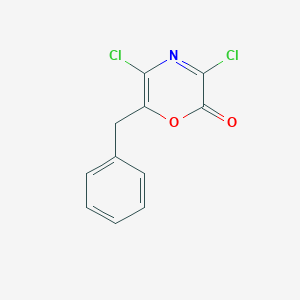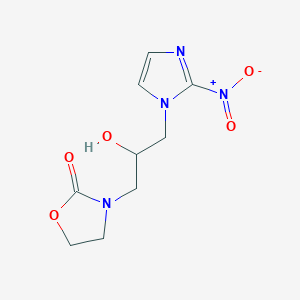
3-(2-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl)-2-oxazolidinone, commonly known as NIOX, is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound is a member of the oxazolidinone class of antibiotics and has been found to possess a unique mechanism of action that makes it a promising candidate for a variety of research purposes.
Mécanisme D'action
NIOX has been found to inhibit the activity of NOS by binding to the enzyme's heme cofactor. This binding prevents the conversion of L-arginine to nitric oxide, thereby reducing the production of this important signaling molecule. The exact mechanism of this inhibition is still the subject of ongoing research, but it is believed to involve a complex interplay between the heme group, the inhibitor molecule, and the surrounding protein structure.
Effets Biochimiques Et Physiologiques
The inhibition of NOS by NIOX has been found to have a variety of biochemical and physiological effects. These include reduced inflammation, improved cardiovascular function, and enhanced immune response. The compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of NIOX as a research tool is its specificity for NOS inhibition. Unlike other compounds that may have off-target effects, NIOX has been shown to selectively inhibit NOS activity without affecting other enzymes or signaling pathways. However, the compound's potency and stability can be limiting factors in certain experiments, and further optimization may be needed to fully realize its potential.
Orientations Futures
There are many potential future directions for research involving NIOX. One promising area is the development of more potent and selective NOS inhibitors based on the structure of NIOX. Another area of interest is the potential use of NIOX as a therapeutic agent for the treatment of various diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Additionally, further studies are needed to fully elucidate the mechanism of NIOX inhibition of NOS and to explore the compound's effects on other physiological processes.
Méthodes De Synthèse
The synthesis of NIOX involves the reaction of 2-nitroimidazole with 2-chloromethyl-2-oxazoline in the presence of a base catalyst. The resulting product is then hydrolyzed to yield NIOX. This synthesis method has been optimized through various studies to improve the yield and purity of the final product.
Applications De Recherche Scientifique
NIOX has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the compound's ability to inhibit the activity of the enzyme nitric oxide synthase (NOS). NOS is responsible for the production of nitric oxide, which plays a critical role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response.
Propriétés
Numéro CAS |
129449-06-5 |
|---|---|
Nom du produit |
3-(2-Hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl)-2-oxazolidinone |
Formule moléculaire |
C9H12N4O5 |
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
3-[2-hydroxy-3-(2-nitroimidazol-1-yl)propyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H12N4O5/c14-7(6-12-3-4-18-9(12)15)5-11-2-1-10-8(11)13(16)17/h1-2,7,14H,3-6H2 |
Clé InChI |
ATZLNNCRLCUSCS-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1CC(CN2C=CN=C2[N+](=O)[O-])O |
SMILES canonique |
C1COC(=O)N1CC(CN2C=CN=C2[N+](=O)[O-])O |
Synonymes |
3-(2-hydroxy-3-(2-nitro-1H-imidazol-1-yl)propyl)-2-oxazolidinone 3-HNIPO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



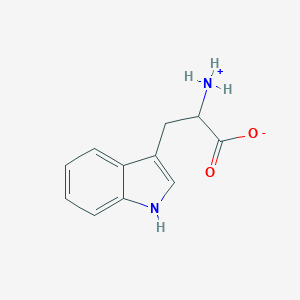
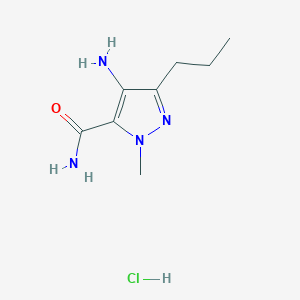
![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)
![2-Acetyl-N-methyl-2-azabicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B138696.png)
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)
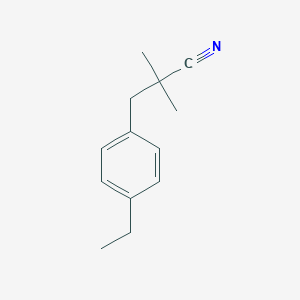
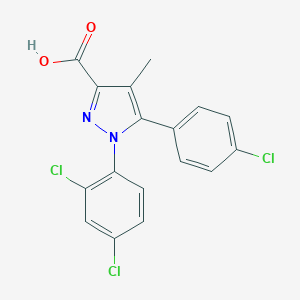
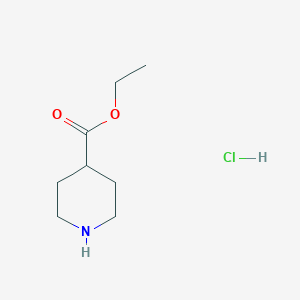
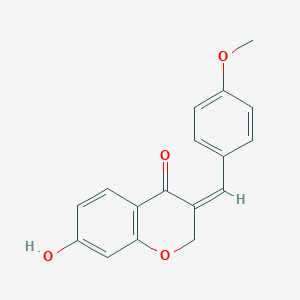
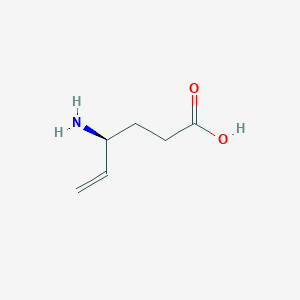
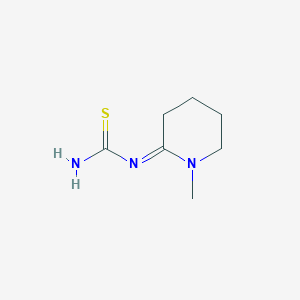
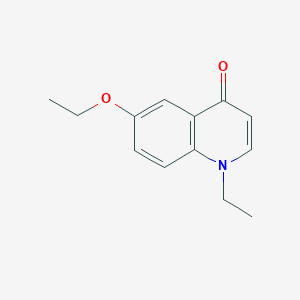
![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)
